molecular formula C16H17N3O2 B5258181 4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE

4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5258181
M. Wt: 283.32 g/mol
InChI Key: JSBKHJPSMQVNII-UHFFFAOYSA-N
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Description

4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound with the molecular formula C19H18N2O4 It is a derivative of benzamide, characterized by the presence of an ethylanilino group and a carbonylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 4-ethylaniline with isocyanates or carbamoyl chlorides to form the corresponding urea derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE
  • 4-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
  • 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

Uniqueness

4-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-[(4-ethylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-11-3-7-13(8-4-11)18-16(21)19-14-9-5-12(6-10-14)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBKHJPSMQVNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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